REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6]([O:10][CH2:11][CH3:12])(=[O:9])[CH:7]=[CH2:8]>[Cl-].[Zn+2].[Cl-]>[CH2:11]([O:10][C:6]([CH:7]1[CH2:8][CH:2]2[O:1][CH:5]1[CH:4]=[CH:3]2)=[O:9])[CH3:12] |f:2.3.4|
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Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
O1C=CC=C1
|
Name
|
|
Quantity
|
611 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
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Name
|
|
Quantity
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706 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
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Control Type
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UNSPECIFIED
|
Setpoint
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3 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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maintaining the temperature at between 10° C. and 20° C
|
Type
|
ADDITION
|
Details
|
addition
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Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to gradually heat up during 30 min to 50° C. by exothermy
|
Type
|
TEMPERATURE
|
Details
|
cooled to 40° C.
|
Type
|
ADDITION
|
Details
|
diluted with 200 ml of dichloromethane in order
|
Type
|
TEMPERATURE
|
Details
|
The solution was subsequently cooled to room temperature
|
Type
|
ADDITION
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Details
|
poured on a mixture of 1.0 kg of crushed ice and 1.5 l of water
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Type
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EXTRACTION
|
Details
|
extracted
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with 2.5 l of ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic phases were subsequently washed with 2.5 l of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated at 45° C./1 mbar
|
Type
|
CUSTOM
|
Details
|
dried at 40° C./0.06 mbar for 45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
to yield
|
Type
|
ADDITION
|
Details
|
580 g (80%) of a 87:13 exo/endo mixture of product
|
Reaction Time |
27 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C1C2C=CC(C1)O2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |